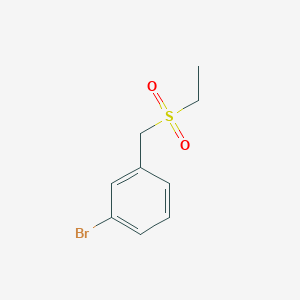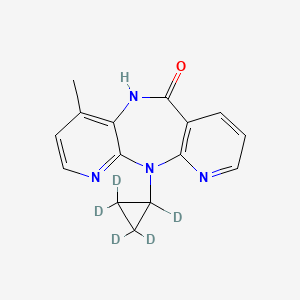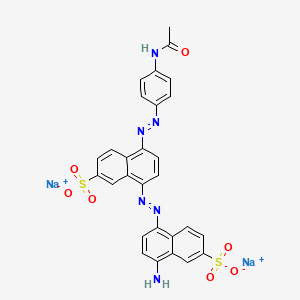
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring hydroxyl, hydroxymethyl, and methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to form ortho-hydroxybenzaldehydes. Another method involves the formylation of 3-methylphenol using formaldehyde and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Reimer-Tiemann reactions or other formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-(carboxymethyl)-3-methylbenzoic acid.
Reduction: 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-Hydroxy-5-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, leading to different chemical properties and applications.
5-Hydroxymethyl-2-furancarboxaldehyde: A furan derivative with similar functional groups but different structural framework.
Uniqueness
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which confer distinct reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2-hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,5,10,12H,4H2,1H3 |
InChI-Schlüssel |
MXYDSLHXHJMXKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)








